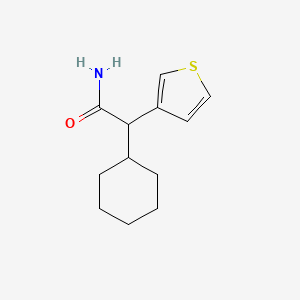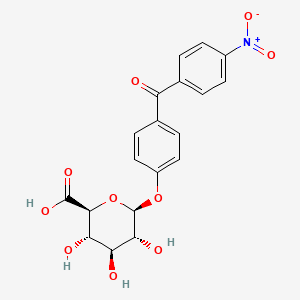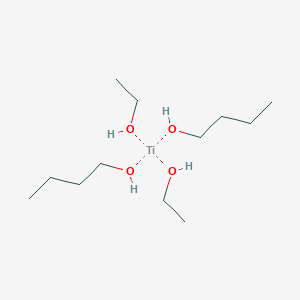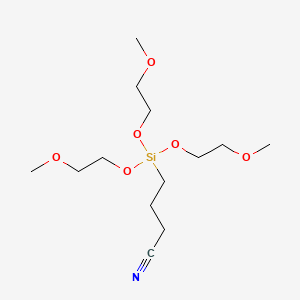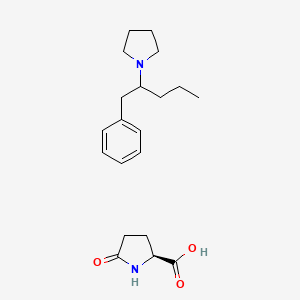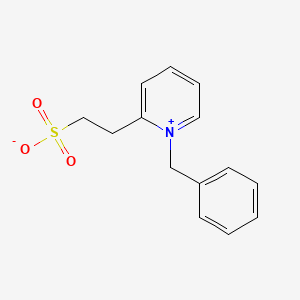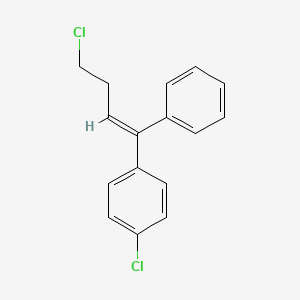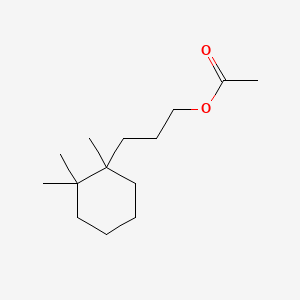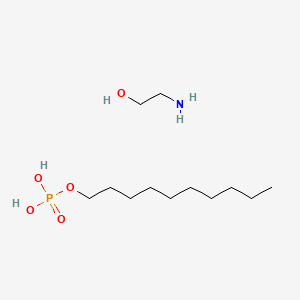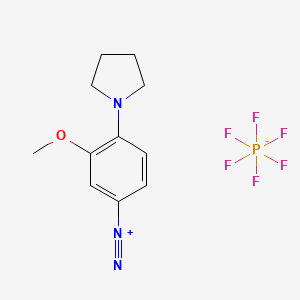![molecular formula C23H26N2 B12671404 N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine CAS No. 86579-36-4](/img/structure/B12671404.png)
N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine is an organic compound with a complex structure
Méthodes De Préparation
The synthesis of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine typically involves the reaction of 4-(1,1-dimethylpropyl)phenylamine with phenylbenzene-1,4-diamine under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or nitro groups can be introduced into the aromatic ring
Applications De Recherche Scientifique
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine can be compared with similar compounds such as:
4-(1,1-Dimethylpropyl)phenol: Known for its use in the production of antioxidants and stabilizers.
Phenol, 4-(1,1-dimethylpropyl)-: Used in the synthesis of various organic compounds and as a precursor in chemical reactions
These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of N-[4-(1,1-Dimethylpropyl)phenyl]-N’-phenylbenzene-1,4-diamine.
Propriétés
Numéro CAS |
86579-36-4 |
|---|---|
Formule moléculaire |
C23H26N2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
4-N-[4-(2-methylbutan-2-yl)phenyl]-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C23H26N2/c1-4-23(2,3)18-10-12-20(13-11-18)25-22-16-14-21(15-17-22)24-19-8-6-5-7-9-19/h5-17,24-25H,4H2,1-3H3 |
Clé InChI |
RYHCBSRDOLORRF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




